molecular formula C19H13BrN2S B5116052 N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Cat. No. B5116052
M. Wt: 381.3 g/mol
InChI Key: RJRZWYHUQGNMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a range of pharmacological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by interacting with various cellular targets. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine exhibits a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. Furthermore, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It exhibits a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its cellular targets.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective drugs based on this compound. Another direction is to explore its potential applications in other areas such as neurodegenerative diseases and metabolic disorders. Additionally, more research is needed to evaluate the safety and toxicity of this compound in vivo. Overall, N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has significant potential for the development of new drugs and warrants further investigation.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves the condensation of 4-bromobenzaldehyde, 2-naphthylamine, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

N-(4-bromophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of pharmacological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to possess anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

N-(4-bromophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2S/c20-16-7-9-17(10-8-16)21-19-22-18(12-23-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRZWYHUQGNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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